molecular formula C11H10N2O4 B2531535 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid CAS No. 926225-08-3

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

Cat. No.: B2531535
CAS No.: 926225-08-3
M. Wt: 234.211
InChI Key: USBCCCWZFZKVJI-UHFFFAOYSA-N
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Description

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol It is characterized by the presence of a benzoic acid moiety attached to a 1,2-diazinane ring with two keto groups at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoic acid derivative with a suitable diazinane precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dioxane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while reduction may produce hydroxybenzoic acid derivatives .

Scientific Research Applications

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique diazinane ring structure with two keto groups, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,6-dioxodiazinan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(12-9)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBCCCWZFZKVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(NC1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926225-08-3
Record name 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid
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